2-Chloro-3,5-dimethylphenol

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

QC labs risk method failure when substituting the 2-chloro isomer with non-pharmacopeial analogs, as its distinct mp (60-65°C vs. 114-116°C for chloroxylenol) and retention time are critical for USP impurity profiling. This official USP Chloroxylenol Related Compound A RS directly resolves that gap. • USP reference standard for HPLC/GC system suitability and 0.3% individual impurity limit calibration • Enables unambiguous peak identification in Chloroxylenol API batch release assays • Supplied with full CoA; supports ANDA submissions and cGMP QC workflows

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 5538-41-0
Cat. No. B047332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3,5-dimethylphenol
CAS5538-41-0
SynonymsUSP Chloroxylenol Related Compound A; 
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)Cl)C
InChIInChI=1S/C8H9ClO/c1-5-3-6(2)8(9)7(10)4-5/h3-4,10H,1-2H3
InChIKeyZXPLGLMEXWSLCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3,5-dimethylphenol (CAS 5538-41-0): A Chlorinated Phenol Building Block and Critical Reference Standard


2-Chloro-3,5-dimethylphenol (CAS 5538-41-0) is a chlorinated derivative of 3,5-dimethylphenol with the molecular formula C8H9ClO and a molecular weight of 156.61 g/mol [1]. It is a key structural isomer of the widely used antimicrobial agent chloroxylenol (4-chloro-3,5-dimethylphenol, CAS 88-04-0), differing only in the position of the chlorine atom on the aromatic ring [2]. This compound is primarily encountered as a process-related impurity in the industrial synthesis of chloroxylenol and is designated as an official USP reference standard (Chloroxylenol Related Compound A) for analytical quality control . Its distinct physical properties and regulatory role differentiate it from its in-class analogs.

Why 2-Chloro-3,5-dimethylphenol Cannot Be Substituted with Other Chloroxylenol Isomers or Impurities


The position of the chlorine atom on the phenolic ring dictates the compound's physical properties, analytical behavior, and regulatory classification. While 4-chloro-3,5-dimethylphenol (chloroxylenol) is a high-volume commodity chemical with established antimicrobial activity, its 2-chloro isomer is a distinct entity with a fundamentally different melting point and chromatographic retention time . These differences are critical for analytical method validation, as the 2-chloro isomer serves as the official USP reference standard for impurity profiling in chloroxylenol drug substances and products [1]. Substitution with a non-pharmacopeial analog or a similar-sounding impurity like 2,4-dichloro-3,5-dimethylphenol would compromise the accuracy of quality control assays, leading to potential regulatory non-compliance. Furthermore, the 2-chloro isomer's specific structure may influence its reactivity as a synthetic intermediate, a property not shared by its 4-chloro counterpart .

Quantitative Differentiation of 2-Chloro-3,5-dimethylphenol from Analogs


Regulatory Designation: USP Chloroxylenol Related Compound A

2-Chloro-3,5-dimethylphenol is the sole compound designated as 'Chloroxylenol Related Compound A' by the United States Pharmacopeia (USP), while the main drug substance, 4-chloro-3,5-dimethylphenol, is simply 'Chloroxylenol' . This official recognition mandates its use as a reference standard for identification, purity testing, and assay validation of chloroxylenol-containing products. The compound is supplied with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDAs) [1]. In contrast, other process impurities like 2,4-dichloro-3,5-dimethylphenol (DCMX) or unreacted 3,5-dimethylphenol (MX) are not designated as primary reference standards in the USP monograph.

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Melting Point Differential: A Key Physical Property for Identity Confirmation

The chlorine substitution pattern dramatically alters the compound's melting point. 2-Chloro-3,5-dimethylphenol exhibits a melting point of 60-65 °C , which is significantly lower than that of its 4-chloro isomer, chloroxylenol, which melts at 114-116 °C . This nearly 50 °C difference provides a simple, unambiguous method for distinguishing the two isomers. The 2,4-dichloro analog has a melting point of 115-116 °C, closer to chloroxylenol .

Physical Chemistry Analytical Chemistry Quality Control

Defined Impurity Limit in Industrial Chloroxylenol Production

In the commercial production of chloroxylenol (PCMX), the specification for the 2-chloro isomer is tightly controlled as a process impurity. Technical data sheets from major manufacturers specify a maximum allowable limit for 2-Chloro-3,5-dimethylphenol (OCMX) of ≤0.3% in the final PCMX product . This is in contrast to the 2,4-dichloro impurity (DCMX), which also has a ≤0.3% limit, and the starting material 3,5-dimethylphenol (MX), which may have a higher limit of ≤0.5% depending on the manufacturer . Actual analytical results often show the 2-chloro isomer is 'Not detected' in high-purity batches (e.g., 99.45% assay) .

Process Chemistry Industrial Manufacturing Purity Specification

Chromatographic Resolution: Achieving Baseline Separation from the 4-Chloro Isomer

The structural isomerism between 2-chloro- and 4-chloro-3,5-dimethylphenol results in different interactions with reverse-phase HPLC stationary phases, enabling their analytical separation. The 2-chloro isomer can be resolved from its 4-chloro counterpart using specific chromatographic conditions [1]. In contrast, the 2,4-dichloro analog (DCMX) exhibits a significantly longer retention time, facilitating its identification and quantitation in the same run . This separation is the foundation of validated methods for monitoring the synthetic process and ensuring final product purity.

Analytical Chemistry HPLC Method Development

Predicted Lipophilicity Contrast: A Basis for Differential Membrane Interaction

The chlorine substitution pattern influences the compound's predicted lipophilicity. The estimated octanol-water partition coefficient (Log Kow) for 2-Chloro-3,5-dimethylphenol is 3.25 [1]. While experimentally derived values for chloroxylenol are reported around 3.27, the slight difference in position can affect molecular interactions [2]. More significantly, the 2-chloro isomer's structure impacts its estimated Henry's Law constant and other environmental fate parameters, which can be critical for studies on its occurrence as a micropollutant [3].

Physicochemical Property QSAR Drug Design

Key Application Scenarios for 2-Chloro-3,5-dimethylphenol Procurement


Analytical Method Validation and Quality Control of Chloroxylenol Drug Products

Procurement of 2-Chloro-3,5-dimethylphenol as the USP Chloroxylenol Related Compound A reference standard is essential for pharmaceutical manufacturers and contract research organizations (CROs). It is used to develop and validate HPLC or GC methods for impurity profiling, system suitability testing, and batch release of chloroxylenol-containing APIs and finished dosage forms (e.g., antiseptic liquids, soaps) . The defined 0.3% impurity limit for this compound in commercial PCMX necessitates its use as a quantitative calibrant.

Process Analytical Technology (PAT) for Chloroxylenol Manufacturing

Chemical manufacturers of PCMX require 2-Chloro-3,5-dimethylphenol to calibrate in-process control instruments and to develop robust purification strategies. The compound's distinct chromatographic retention time and lower melting point (60-65°C vs. 114-116°C for PCMX) allow for its monitoring during synthesis and subsequent removal via crystallization or distillation steps to meet the stringent purity specifications of the final commercial product .

Synthetic Intermediate for Agrochemical and Material Science Research

In research and development settings, 2-Chloro-3,5-dimethylphenol serves as a versatile building block. Its unique substitution pattern (chlorine at the ortho position relative to the hydroxyl group) provides a different reactivity profile compared to the para-substituted chloroxylenol. It can be used to synthesize novel antifungal agents or as a precursor for creating ion-selective electrodes, leveraging its chloro and phenolic functionalities for nucleophilic substitution and esterification reactions .

Environmental Fate and Micropollutant Studies

For environmental scientists investigating the occurrence and transformation of chlorinated phenolic compounds in water systems, authentic reference standards of specific isomers are required. 2-Chloro-3,5-dimethylphenol has been identified as a relevant micropollutant [1]. Its procurement ensures accurate identification and quantification in complex environmental matrices, distinguishing it from the more abundant 4-chloro isomer and other related chlorophenols.

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